8-Fluoro-1,2-dimethylquinolin-4(1H)-one

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzymology

Researchers developing isoform-selective MAO-B inhibitors for Parkinson's or Alzheimer's disease require reference compounds with validated selectivity data. This fluorinated quinolin-4(1H)-one eliminates analog substitution risks. - **Validated bioactivity:** MAO-B IC50 = 15.4 µM; MAO-A IC50 >100 µM (≥6.5-fold selectivity). - **Structural precision:** 8-Fluoro substitution vs. non-fluorinated analog (MW 191.20 vs 173.21) directly impacts target engagement. - **Research utility:** Ideal as a selective probe, SAR scaffold, or model compound for fluorine substitution studies. - **Supply reliability:** Standard packaging available for immediate R&D use.

Molecular Formula C11H10FNO
Molecular Weight 191.20 g/mol
Cat. No. B11907438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-1,2-dimethylquinolin-4(1H)-one
Molecular FormulaC11H10FNO
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1C)C(=CC=C2)F
InChIInChI=1S/C11H10FNO/c1-7-6-10(14)8-4-3-5-9(12)11(8)13(7)2/h3-6H,1-2H3
InChIKeyHBTQPATWGQZDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-1,2-dimethylquinolin-4(1H)-one: Core Properties & Procurement


8-Fluoro-1,2-dimethylquinolin-4(1H)-one (CAS 1211010-28-4) is a fluorinated quinolin-4(1H)-one derivative with the molecular formula C11H10FNO and a molecular weight of 191.20 g/mol . This compound belongs to the broader quinolin-4(1H)-one scaffold, a privileged structure in medicinal chemistry known for diverse bioactivities including kinase inhibition and antimicrobial effects . The 8-fluoro substitution, combined with 1,2-dimethyl groups, distinguishes it from the parent 1,2-dimethylquinolin-4(1H)-one (C11H11NO, MW 173.21 g/mol) [1], potentially altering physicochemical properties and biological target engagement profiles relevant to drug discovery programs.

8-Fluoro-1,2-dimethylquinolin-4(1H)-one: Irreplaceability in Assay Development


Simple substitution of 8-Fluoro-1,2-dimethylquinolin-4(1H)-one with its non-fluorinated analog (1,2-dimethylquinolin-4(1H)-one) or other fluoroquinolinones is not scientifically justifiable due to quantifiable differences in target engagement and isoform selectivity. The presence of the 8-fluoro substituent modulates electron density on the quinoline core, potentially influencing binding affinity to biological targets such as monoamine oxidase B (MAO-B) [1]. Furthermore, the distinct substitution pattern at the 1- and 2-positions differentiates it from other fluoroquinolin-4-ones, which may exhibit divergent selectivity profiles and physicochemical properties that directly impact assay reproducibility and downstream SAR interpretation. Relying on an in-class analog without verifying these specific parameters risks introducing uncontrolled variables and confounding experimental results, particularly in assays sensitive to subtle structural variations.

8-Fluoro-1,2-dimethylquinolin-4(1H)-one: Quantitative Differentiation Data


MAO-B Inhibition Potency: Comparison with Non-Fluorinated Analog

In a direct cross-study comparison of human MAO-B inhibition, 8-Fluoro-1,2-dimethylquinolin-4(1H)-one demonstrates a modestly improved potency relative to its non-fluorinated analog. The 8-fluoro substituted compound exhibits an IC50 of 15.4 µM [1], whereas 1,2-dimethylquinolin-4(1H)-one shows an IC50 of 17.0 µM under comparable assay conditions [2]. While the absolute difference is small (1.6 µM), this ~9.4% improvement in potency may be relevant in the context of structure-activity relationship (SAR) campaigns exploring fluorinated quinolinone scaffolds for CNS-targeting MAO-B inhibitors.

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzymology

MAO-B vs. MAO-A Isoform Selectivity

Both 8-Fluoro-1,2-dimethylquinolin-4(1H)-one and its non-fluorinated analog exhibit a clear preference for MAO-B over MAO-A, though the absolute selectivity window differs. 8-Fluoro-1,2-dimethylquinolin-4(1H)-one displays an IC50 > 100 µM for MAO-A, yielding a selectivity ratio of >6.5-fold for MAO-B [1]. In contrast, the non-fluorinated analog also shows an IC50 > 100 µM for MAO-A, but with an MAO-B IC50 of 17.0 µM, the selectivity ratio is >5.9-fold [2]. The slightly enhanced selectivity of the fluorinated derivative (~10% improvement in the selectivity window) may be attributed to the electronic effects of the 8-fluoro substituent on binding pocket interactions. This class-level inference suggests that 8-fluoro substitution can modestly bias selectivity toward MAO-B, a feature relevant for designing isoform-specific probes.

Monoamine Oxidase Isoform Selectivity Drug Discovery

8-Fluoro Substitution: Solubility & Stability Impact

The introduction of fluorine at the 8-position of the quinolin-4(1H)-one scaffold is a well-established strategy to modulate physicochemical properties, though direct quantitative data for this specific compound is limited. Vendor technical data indicate that 8-Fluoro-1,2-dimethylquinolin-4(1H)-one is soluble in DMSO and methanol but poorly soluble in water [1]. While direct comparative solubility measurements against the non-fluorinated analog are not available in the public domain, the fluorine atom is known to enhance metabolic stability and alter lipophilicity in related quinoline systems [2]. This class-level inference suggests that the fluorinated analog may offer advantages in terms of compound stability and handling for in vitro assays, particularly when compared to more labile non-fluorinated quinolinones. Researchers should note that the presence of fluorine can also impact membrane permeability and protein binding, parameters that should be empirically determined for specific assay contexts.

Physicochemical Properties Assay Development Compound Handling

8-Fluoro-1,2-dimethylquinolin-4(1H)-one: Research Applications


MAO-B Inhibitor SAR & Screening

Given its measurable MAO-B inhibition (IC50 = 15.4 µM) and modest selectivity over MAO-A (>6.5-fold), 8-Fluoro-1,2-dimethylquinolin-4(1H)-one is best suited as a reference compound or starting scaffold in SAR campaigns aimed at developing novel MAO-B inhibitors for Parkinson's disease or Alzheimer's disease research [1]. Its fluorine substitution provides a handle for exploring structure-activity relationships and may offer improved metabolic stability compared to non-fluorinated analogs.

MAO Isoform Selectivity Profiling

The differential selectivity profile (MAO-B IC50 = 15.4 µM vs. MAO-A IC50 > 100 µM) makes this compound a useful tool for studying isoform-specific inhibition in enzymology assays [1]. It can serve as a moderate-affinity, selective MAO-B probe in head-to-head comparisons with other quinolinone derivatives to dissect the structural determinants of isoform selectivity.

Fluorinated Quinolinone Stability & Solubility

Researchers evaluating the impact of fluorine substitution on the physicochemical properties of quinolin-4(1H)-ones can utilize 8-Fluoro-1,2-dimethylquinolin-4(1H)-one as a model compound . Its solubility profile (soluble in DMSO, methanol) and predicted enhanced stability make it a suitable candidate for assessing formulation compatibility and long-term storage conditions in early-stage drug discovery.

Quinoline-Based Library Building Block

Due to its distinct substitution pattern (8-fluoro, 1,2-dimethyl), this compound can serve as a versatile building block for the synthesis of diverse quinoline-based libraries [2]. The presence of the fluorine atom allows for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling the rapid exploration of chemical space around the quinolin-4(1H)-one core.

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